molecular formula C16H17ClN2O4S B1671582 NLRP3i CAS No. 16673-34-0

NLRP3i

Cat. No. B1671582
CAS RN: 16673-34-0
M. Wt: 368.8 g/mol
InChI Key: KVWWTCSJLGHLRM-UHFFFAOYSA-N
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Description

NLRP3i refers to inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system that mediates caspase-1 activation and the secretion of proinflammatory cytokines IL-1β/IL-18 in response to microbial infection and cellular damage . It is activated by diverse stimuli, and multiple molecular and cellular events, including ionic flux, mitochondrial dysfunction, and the production of reactive oxygen species, and lysosomal damage have been shown to trigger its activation .


Synthesis Analysis

The synthesis of NLRP3i involves the design and biological characterization of analogues . For instance, JC124, a previously identified NLRP3 inflammasome inhibitor, has been studied for its in vivo functional activities in mouse models of Alzheimer’s disease and acute myocardial infarction . A series of analogues were designed, synthesized, and biologically characterized, revealing the critical roles of the two substituents on the benzamide moiety of JC124 .


Molecular Structure Analysis

The molecular structure of NLRP3 has been analyzed using the human NLRP3 crystal structure as a reference . All chains in the protein were plotted onto the crystal structure . The structures of the NACHT and LRR domains of NLRP3 were first revealed from the cryo–electron microscopy (cryo-EM) structure of the NLRP3-NEK7 complex .


Chemical Reactions Analysis

The NLRP3 inflammasome regulates innate immune responses by activating caspase-1 and the inflammatory cytokines interleukin (IL)-1β and IL-18 . Activation of NLRP3 leads to the formation of a cytosolic multiprotein signaling complex called the inflammasome, which serves as a platform for caspase-1 activation leading to the processing of proinflammatory cytokines IL-1β, IL-18 and GSDMD mediated cell death .

Scientific Research Applications

NLRP3 Inhibitors in Inflammatory Diseases

  • MCC950 as a Potent NLRP3 Inhibitor : MCC950 is highlighted for its efficacy in inhibiting both canonical and noncanonical NLRP3 activation, showing potential as a therapeutic agent for autoinflammatory and autoimmune diseases. It has shown promising results in conditions like multiple sclerosis, type 2 diabetes, Alzheimer's disease, and atherosclerosis (Coll et al., 2015).

Neurological and Cardiovascular Applications

  • Alzheimer's Disease : NLRP3 inhibitors have been found effective in Alzheimer's disease models. For instance, the boron-based inhibitors, including 2-aminoethoxy diphenylborinate (2APB), were developed as selective inhibitors, showing potential in Alzheimer's treatment (Baldwin et al., 2017).
  • Cardiovascular Disease : The role of NLRP3 in cardiovascular diseases, particularly in atherosclerosis and myocardial injury, has been highlighted. Inhibitors like Canakinumab and Anakinra are being explored for their therapeutic potential in cardiovascular conditions (Abbate et al., 2020).

Inflammatory Bowel Disease

  • Treatment of Inflammatory Bowel Disease : The development of acrylate derivatives, particularly INF39, showed promise as NLRP3 inhibitors for treating inflammatory bowel disease. This compound demonstrated the ability to decrease interleukin-1β release and had positive effects in vivo (Cocco et al., 2017).

Mechanism of Action

  • Targeting the NLRP3 ATP-Hydrolysis Motif : Studies have shown that MCC950 interacts directly with the Walker B motif within the NLRP3 NACHT domain, blocking ATP hydrolysis and thus inhibiting NLRP3 activation and inflammasome formation (Coll et al., 2019).

Other Applications

  • Prevention of Ovarian Aging : NLRP3 inhibition has been linked to delayed ovarian aging and extended fertility, suggesting potential applications in reproductive health (Navarro-Pando et al., 2020).
  • Treatment of Non-alcoholic Steatohepatitis (NASH) : The NLRP3 inflammasome inhibitor, MCC950, showed promising results in reducing liver inflammation and fibrosis in models of NASH, a severe form of fatty liver disease (Mridha et al., 2017).

Safety And Hazards

While the NLRP3 inhibitors are in clinical development, multiple randomized trials have demonstrated the safety and efficacy of IL-1 blockade in atherothrombosis, heart failure, and recurrent pericarditis . Furthermore, the non-selective NLRP3 inhibitor colchicine has been recently shown to significantly reduce cardiovascular events in patients with chronic coronary disease .

Future Directions

A better understanding of the molecular mechanisms underlying NLRP3 inflammasome activation will provide opportunities for the development of methods for the prevention and treatment of NLRP3 inflammasome-related diseases . Targeted NLRP3 inflammasome inhibitors and blockers of IL-18 and IL-6, downstream of IL-1, are in clinical testing for various cardiovascular diseases .

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWTCSJLGHLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057660
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide

CAS RN

16673-34-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16673-34-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
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Record name 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
F Zheng, S Xing, Z Gong, W Mu, Q Xing - Mediators of inflammation, 2014 - hindawi.com
Objectives. The role of the NLRP3 inflammasome in atherosclerosis remains controversial. The aim of this study was to determine whether inhibition of NLRP3 signaling by lentivirus-…
Number of citations: 147 www.hindawi.com
H Yaribeygi, SL Atkin… - Journal of cellular …, 2019 - Wiley Online Library
… They prevent inflammatory responses through at least five different pathways including inhibition of NLRP3i, suppression of NF-κB activity, improvement of oxidative stress, modulation …
Number of citations: 30 onlinelibrary.wiley.com
J Fulp, L He, S Toldo, Y Jiang, A Boice… - Journal of medicinal …, 2018 - ACS Publications
NLRP3 inflammasome plays critical roles in a variety of human diseases and represents a promising drug target. In this study, we established the in vivo functional activities of JC124, a …
Number of citations: 85 pubs.acs.org
B Theivanthiran, N Yarla, T Haykal… - Science Translational …, 2022 - science.org
… NLRP3i or vehicle control (Ctrl; n = 4). (H) Left: Low-magnification imaging and quantification of resected lung tissues after treatment with either NLRP3i … with either NLRP3i or Ctrl (n = 5)…
Number of citations: 9 www.science.org
N Kaverina, RA Schweickart, GC Chan… - Aging (Albany …, 2023 - ncbi.nlm.nih.gov
… shown to lead to podocyte loss [52] such as the endoplasmic reticulum stress (ERS) [55, 56] and autophagy stress pathways were also only slightly or not at all impacted by NLRP3i …
Number of citations: 1 www.ncbi.nlm.nih.gov
R Frankowski, M Kobierecki, A Wittczak… - International Journal of …, 2023 - mdpi.com
… It is known that IL-1β secretion, macrophage infiltration, and caspase-1-related pyroptosis are related to NLRP3i activity [117,118,119]. In a mouse model, it was found that NLRP3i in …
Number of citations: 1 www.mdpi.com
E Díaz-García, K Nanwani-Nanwani… - Translational Stroke …, 2023 - Springer
… , supporting the role of emerging NLRP3 inhibitors (NLRP3i) in aSAH treatment. Indeed, targeting … Besides, a plethora of other molecules of uneven origin rather than NLRP3i, such as …
Number of citations: 5 link.springer.com
NE From - 2023 - nmbu.brage.unit.no
… With BHB theorized to inhibit NLRP3i activation, it was expected to see a dose dependent reduction of IL-1β and IL-18. Instead, a dose dependent increase in IL-6 and IL-10 were …
Number of citations: 0 nmbu.brage.unit.no
SJ Hamis, FR Macfarlane - arXiv preprint arXiv:2008.04172, 2020 - arxiv.org
… After [NF-κBn] levels have peaked, the transcription, and by extension the synthesis, of NLRP3i and pro-IL-1β are reduced as NF-κB leaves the nucleus. Synthesised NLRP3i activates …
Number of citations: 1 arxiv.org
K Shee, ML Stoller - Nature Reviews Urology, 2022 - nature.com
Primary hyperoxalurias are a devastating family of diseases leading to multisystem oxalate deposition, nephrolithiasis, nephrocalcinosis and end-stage renal disease. Traditional …
Number of citations: 23 www.nature.com

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